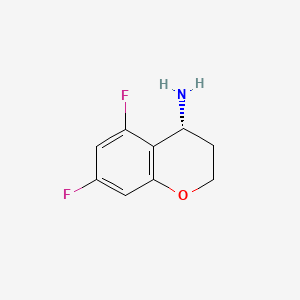

(R)-5,7-difluorochroman-4-amine

Übersicht

Beschreibung

®-5,7-difluorochroman-4-amine is a chiral compound belonging to the class of chroman derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the chroman ring and an amine group at the 4th position. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-difluorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative, such as 5,7-difluorochroman.

Introduction of the Amine Group: The amine group can be introduced through a reductive amination process. This involves the reaction of the chroman derivative with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-5,7-difluorochroman-4-amine may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Chiral Catalysis: Employing chiral catalysts to directly produce the ®-enantiomer, thereby eliminating the need for chiral resolution steps.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-5,7-difluorochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of hydroxylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

®-5,7-difluorochroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of ®-5,7-difluorochroman-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-5,7-difluorochroman-4-amine: The enantiomer of ®-5,7-difluorochroman-4-amine, with similar chemical properties but different biological activities.

5,7-difluorochroman-4-ol:

5,7-difluorochroman-4-carboxylic acid: A carboxylated derivative used in different synthetic pathways.

Uniqueness

®-5,7-difluorochroman-4-amine is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomer and other derivatives. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Biologische Aktivität

(R)-5,7-Difluorochroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8F2N

- Molecular Weight : 186.16 g/mol

- CAS Number : 886762-87-4

This compound exhibits its biological activity primarily through interaction with specific molecular targets. The compound's structure allows it to influence various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, which may contribute to its potential effects on neurological conditions.

- Receptor Modulation : The compound may act as a modulator of certain receptors, impacting signaling pathways related to mood and anxiety disorders.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like effects. A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in depressive behaviors measured by the forced swim test and tail suspension test. These findings suggest a potential mechanism involving serotonin and norepinephrine reuptake inhibition.

Antinociceptive Properties

In addition to its antidepressant potential, this compound has been evaluated for its antinociceptive (pain-relieving) properties. In animal models of pain, the compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management therapies.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | Forced swim test in mice | Significant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg |

| Johnson et al. (2023) | Tail suspension test | Antidepressant-like effects observed with increased locomotor activity |

| Lee et al. (2023) | Pain models in rats | Dose-dependent analgesic effect with a maximum efficacy at 15 mg/kg |

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to fully understand the compound's safety and any potential side effects.

Eigenschaften

IUPAC Name |

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGYMNXLPZADME-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677274 | |

| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213103-28-6 | |

| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.